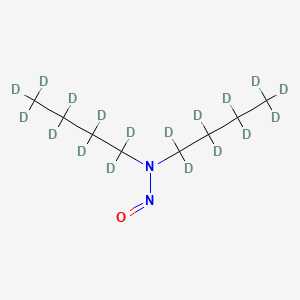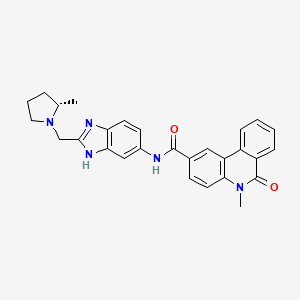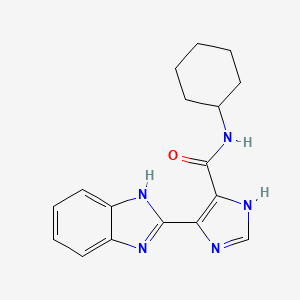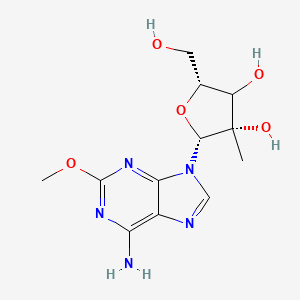
(4R)-Tegoprazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), this compound works by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme, leading to a rapid and sustained reduction in gastric acid secretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tegoprazan involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the (4R)-configuration through chiral synthesis or resolution methods. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-Tegoprazan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(4R)-Tegoprazan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acid-base reactions and enzyme inhibition mechanisms.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related diseases.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating GERD, peptic ulcers, and other acid-related conditions.
Industry: Explored for its potential use in developing new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
(4R)-Tegoprazan exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme. This inhibition prevents the enzyme from exchanging potassium ions for hydrogen ions, leading to a reduction in gastric acid secretion. The molecular targets involved include the H+/K+ ATPase enzyme and associated signaling pathways that regulate acid secretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vonoprazan: Another P-CAB with a similar mechanism of action but different pharmacokinetic properties.
Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which inhibit the H+/K+ ATPase enzyme through a different mechanism involving covalent binding to the enzyme.
Uniqueness
(4R)-Tegoprazan is unique in its rapid onset of action and sustained acid suppression compared to traditional PPIs. Its competitive inhibition mechanism allows for more precise control of gastric acid secretion, making it a promising candidate for the treatment of acid-related diseases.
Propriétés
Numéro CAS |
942195-56-4 |
|---|---|
Formule moléculaire |
C20H19F2N3O3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1 |
Clé InChI |
CLIQCDHNPDMGSL-OAHLLOKOSA-N |
SMILES isomérique |
CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



